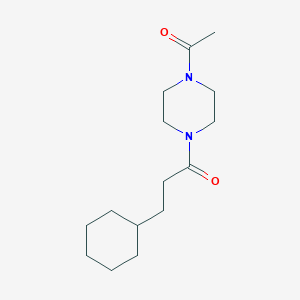
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one, also known as ACP, is a chemical compound that has been studied for its potential use in scientific research. ACP is a synthetic compound that is not found in nature and is created through a specific synthesis method. The purpose of
作用機序
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. This compound has also been shown to increase dopamine release in the nucleus accumbens, which is a brain region that is associated with reward and motivation.
実験室実験の利点と制限
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that is not found in nature, which means that its effects on the brain and behavior may not be fully understood. Additionally, this compound has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. One area of research is to investigate the potential therapeutic uses of this compound in neurological disorders such as addiction and Parkinson's disease. Another area of research is to investigate the mechanisms of action of this compound and how it affects dopamine levels in the brain. Additionally, future research could investigate the potential toxic effects of this compound and how they can be mitigated in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have an affinity for the dopamine transporter and can have a variety of effects on neurotransmission and behavior. This compound has several advantages for use in lab experiments, but also has limitations and potential toxic effects. Future research on this compound could investigate its potential therapeutic uses and mechanisms of action, as well as its potential toxic effects.
合成法
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is synthesized through a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 1-(4-chloroacetyl)piperazine. The resulting compound is then reacted with 3-chloropropiophenone in the presence of a base to form this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that plays a critical role in regulating dopamine levels in the brain. This compound has been used in studies to investigate the role of the dopamine transporter in addiction and other neurological disorders.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULFCYXIDHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

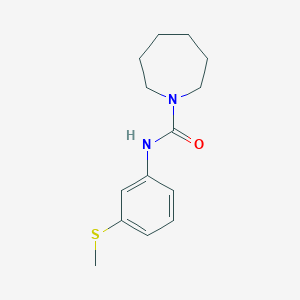
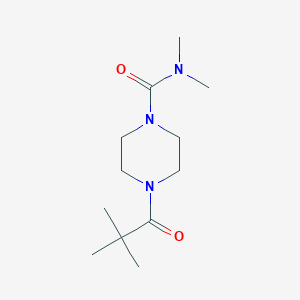
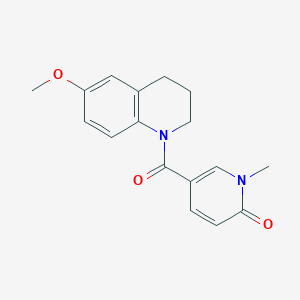
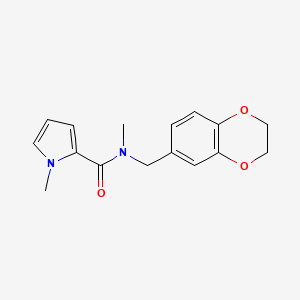
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
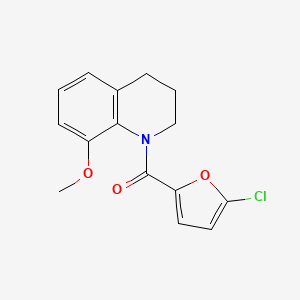
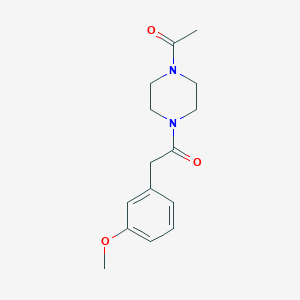
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)


